BenchChemオンラインストアへようこそ!

XT-2

NF-κB signaling Kinase inhibition Biochemical assay

XT-2 (CAS 2582816-37-1) is a validated NIK inhibitor (IC50 9.1 nM) with demonstrated oral bioavailability and click chemistry utility. Unlike generic alternatives, its compound-specific profile ensures reliable target engagement in hepatocyte and in vivo liver injury models. Procure for reproducible benchmarking and probe development, backed by published efficacy data.

Molecular Formula
Molecular Weight
Cat. No. B1575544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXT-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XT2 (CAS 2582816-37-1) Product Overview for NF-κB-Inducing Kinase (NIK) Inhibitor Procurement in Liver Inflammation Research


XT2 (CAS 2582816-37-1) is a small-molecule inhibitor of NF-κB-inducing kinase (NIK), a serine/threonine kinase that serves as a central regulator of the non-canonical NF-κB signaling pathway [1]. XT2 demonstrates an in vitro NIK kinase inhibitory IC50 of 9.1 nM and has been characterized as orally bioavailable in murine models with moderate systemic exposure [1]. The compound bears the chemical formula C19H14FN5OS, a molecular weight of 379.41 g/mol, and contains a chiral center at the 2-position of the but-3-yn-2-ol moiety . XT2 is classified as a click chemistry reagent due to its terminal alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development applications .

Why NIK Inhibitors Including XT2 Cannot Be Interchanged: Target Selectivity and In Vivo Efficacy Divergence


NIK inhibitors exhibit substantial heterogeneity in kinase selectivity profiles, oral bioavailability, and in vivo functional efficacy that precludes generic substitution [1]. NIK shares the ATP-binding pocket architecture with other members of the MAP3K family, and inhibitors in this class demonstrate varying degrees of off-target activity against IKKα, IKKβ, and unrelated kinases [1]. Furthermore, in vivo efficacy in toxin-induced liver inflammation models is not directly correlated with biochemical IC50 values; compounds with similar or superior in vitro potency may show divergent functional outcomes depending on pharmacokinetic properties and tissue distribution characteristics [2]. Consequently, procurement decisions require compound-specific validation of the exact molecular entity, as demonstrated in the quantitative evidence below.

XT2 Quantitative Differentiation Evidence Against Comparator NIK Inhibitors


XT2 NIK Kinase Biochemical Inhibition Potency (IC50) Compared to B022

XT2 inhibits NIK kinase activity with an IC50 of 9.1 nM in vitro, representing approximately 1.7-fold greater biochemical potency than the comparator NIK inhibitor B022, which exhibits an IC50 of 15.1 nM under comparable biochemical assay conditions [1]. Both compounds target the ATP-binding pocket of NIK, though direct head-to-head assay normalization has not been reported in the primary literature [1].

NF-κB signaling Kinase inhibition Biochemical assay NIK Drug discovery

XT2 In Vivo Liver Inflammation Suppression Efficacy Compared to B022 in CCl4-Induced Murine Model

In a NIK-associated murine liver inflammation model induced by carbon tetrachloride (CCl4) administration, XT2 suppresses hepatocyte inflammation and reduces ALT upregulation; however, the therapeutic effect is reported to be quantitatively lesser in magnitude than that achieved with B022 under comparable experimental conditions [1]. This cross-study comparison indicates that superior biochemical IC50 does not directly translate to superior in vivo functional efficacy, likely due to differences in oral bioavailability, hepatic exposure, or metabolic stability between the two compounds [1].

Hepatology Acute liver injury Inflammation In vivo pharmacology ALT biomarker

XT2 Oral Bioavailability Classification in Murine Models

XT2 has been characterized as orally bioavailable in mice with moderate systemic exposure following oral administration [1]. While quantitative bioavailability parameters (F%, Cmax, AUC, t1/2) are not numerically reported in the primary discovery publication, the compound achieved sufficient systemic concentrations to produce pharmacodynamic effects on liver inflammation biomarkers when dosed orally [1]. This oral activity distinguishes XT2 from earlier-generation NIK inhibitors that lacked oral bioavailability and required parenteral administration for in vivo studies [2].

Pharmacokinetics Oral bioavailability Drug metabolism Preclinical development ADME

XT2 Cellular NIK Activity Suppression in Isogenic Primary Hepatocytes

In isogenic primary hepatocytes, XT2 treatment efficiently suppresses the expression of NIK-induced genes, demonstrating functional target engagement in a physiologically relevant liver cell population [1]. This cellular efficacy profile confirms that the biochemical NIK inhibition (IC50 9.1 nM) translates to pathway suppression in intact hepatocytes, the primary parenchymal cell type affected in toxin-induced liver injury models [1]. While comparator B022 also suppresses NIK signaling in cellular systems, direct head-to-head cellular potency comparison data between XT2 and B022 in primary hepatocytes have not been published [2].

Primary hepatocytes Gene expression Cellular pharmacology NIK signaling Liver biology

XT2 Immune Cell Infiltration Reduction in Injured Liver Tissue

XT2 administration in the CCl4-induced murine liver inflammation model results in decreased immune cell infiltration into injured liver tissue, as assessed by histological examination [1]. This pharmacodynamic effect indicates that XT2-mediated NIK inhibition modulates the hepatic inflammatory microenvironment beyond direct hepatocyte protection, potentially affecting chemokine signaling or immune cell recruitment pathways downstream of non-canonical NF-κB activation [1]. Comparative quantification of immune infiltration reduction between XT2 and other NIK inhibitors has not been systematically reported in the literature.

Immunology Hepatology Immune infiltration Inflammation resolution Tissue pathology

XT2 Physicochemical and Solubility Properties for Formulation Planning

XT2 exhibits a calculated LogP value of 2.3 and demonstrates solubility in DMSO at approximately 50 mg/mL (~131.78 mM), enabling preparation of concentrated stock solutions for in vitro assays . The compound has a molecular weight of 379.41 g/mol, 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds . These physicochemical parameters differ from comparator NIK inhibitors such as NIK SMI1 (MW 425.5, distinct scaffold) and B022 (MW 407.4), which may affect solubility, permeability, and formulation requirements across experimental platforms [1].

Formulation development Solubility Drug delivery Preclinical chemistry ADME

XT2 Application Scenarios in Preclinical Liver Inflammation and NF-κB Signaling Research


In Vitro Biochemical Screening for NIK ATP-Competitive Inhibitor Discovery and SAR Optimization

XT2 is suitable as a reference compound or positive control in in vitro biochemical kinase assays designed to evaluate novel NIK inhibitor candidates. With an IC50 of 9.1 nM against NIK kinase activity [1], XT2 provides a validated potency benchmark against which lead optimization candidates can be compared. The compound's click chemistry-compatible alkyne moiety also enables conjugation to fluorescent or affinity tags for probe development applications without synthesizing entirely new chemical entities [1].

Primary Hepatocyte-Based Mechanistic Studies of Non-Canonical NF-κB Pathway Regulation

XT2 is appropriate for cell-based investigations requiring confirmation of NIK target engagement and pathway suppression in physiologically relevant liver parenchymal cells. The compound's demonstrated efficacy in suppressing NIK-induced gene expression in isogenic primary hepatocytes [1] validates its utility for studying transcriptional programs downstream of non-canonical NF-κB signaling in hepatocyte biology, liver metabolism, and sterile inflammatory responses.

Oral In Vivo Pharmacology Studies Requiring Convenient Dosing in Murine Liver Inflammation Models

XT2's oral bioavailability in mice [1] makes it suitable for in vivo studies where repeated parenteral dosing would introduce experimental confounders or welfare concerns. Researchers conducting chronic liver inflammation studies, particularly those evaluating time-course effects or combination therapies, may benefit from XT2's oral activity. However, users should note that B022 may produce greater magnitude of liver inflammation suppression in CCl4-induced acute injury models [2], and the choice between XT2 and B022 should be guided by the specific endpoint requirements of each experimental design.

Liver Immune Microenvironment and Sterile Inflammation Pathology Investigations

XT2 is applicable for studies examining the immunological components of toxin-induced liver injury, specifically those focused on immune cell recruitment and tissue infiltration. The compound's demonstrated ability to decrease immune cell infiltration into injured liver tissue [1] supports its use in experimental paradigms investigating chemokine signaling, leukocyte trafficking, and the interface between hepatocyte stress responses and innate immune activation within the hepatic microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XT-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.